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Compound of Interest

Compound Name: Atopaxar Hydrochloride

Cat. No.: B1665309

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the safety and tolerability profile of
atopaxar hydrochloride, a reversible protease-activated receptor-1 (PAR-1) antagonist, with
another major drug in its class, vorapaxar. The information is compiled from data reported in
key clinical trials to assist in the evaluation of these antiplatelet agents.

Atopaxar Hydrochloride: An Overview

Atopaxar (E5555) is an orally active, selective, and reversible antagonist of the PAR-1 receptor,
a key mediator of thrombin-induced platelet aggregation.[1] By inhibiting this pathway, atopaxar
reduces the risk of thrombotic cardiovascular events.[2] Its safety and efficacy have been
primarily evaluated in the Phase Il LANCELOT (Lessons from Antagonizing the Cellular Effect
of Thrombin) clinical trial program, which includes studies in patients with stable coronary artery
disease (LANCELOT-CAD) and acute coronary syndrome (LANCELOT-ACS).[3][4]

Comparative Safety and Tolerability Profile

The following tables summarize the key safety and tolerability findings for atopaxar
hydrochloride from the LANCELOT-CAD and LANCELOT-ACS trials, alongside comparative
data for vorapaxar from the TRACER (Thrombin Receptor Antagonist for Clinical Event
Reduction in Acute Coronary Syndrome) and TRA 2°P-TIMI 50 (Trial to Assess the Effects of
Vorapaxar in Preventing Heart Attack and Stroke in Patients With Atherosclerosis-Thrombolysis
In Myocardial Infarction 50) trials.
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Bleeding Events

Bleeding is a primary safety concern for all antiplatelet agents. The tables below detail the

incidence of bleeding events according to established criteria.

Table 1: Bleeding Events in the LANCELOT-CAD Trial (24 weeks)[5]

Bleeding
Endpoint Placebo Atopaxar 50 Atopaxar 100 Atopaxar 200
(CURE (n=177) mg (n=182) mg (n=174) mg (n=187)
Criteria)
Any Bleeding 0.6% 3.9% 1.7% 5.9%
Major Bleeding 0% 0.5% 0.6% 0.5%
Minor Bleeding 0.6% 3.3% 1.1% 5.3%
Table 2: Bleeding Events in the LANCELOT-ACS Trial (12 weeks)[4]
Bleeding
Endpoint Placebo Atopaxar 50 Atopaxar 100 Atopaxar 200
(CURE (n=142) mg (n=156) mg (n=157) mg (n=148)
Criteria)
Major or Minor
. 2.17% 1.3% 5.8% 2.1%
Bleeding
Major Bleeding 0% 1.3% 2.5% 1.4%

Table 3: Bleeding Events with Vorapaxar in the TRACER Trial (Median follow-up 502 days)[6]

Bleeding Endpoint

(GUSTO Criteria)

Placebo (n=6471)

Vorapaxar 2.5 mg (n=6473)

Moderate or Severe Bleeding

7.2%

Intracranial Hemorrhage

1.1%
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Table 4: Bleeding Events with Vorapaxar in the TRA 2°P-TIMI 50 Trial (Median follow-up 2.5
years)[7]

Bleeding Endpoint

o Placebo Vorapaxar 2.5 mg
(GUSTO Criteria)
Moderate or Severe Bleeding 2.5% 4.2%
Intracranial Hemorrhage 0.5% 1.0%

Non-Bleeding Adverse Events

Table 5: Non-Bleeding Adverse Events of Interest with Atopaxar in the LANCELOT-ACS Trial[4]

Placebo Atopaxar 50 Atopaxar 100 Atopaxar 200
Adverse Event
(n=142) mg (n=156) mg (n=157) mg (n=148)
Any Adverse
68.1% 66.0% 69.4% 66.2%
Event
Gastrointestinal
_ 5.8% 5.8% 7.6% 6.1%
Disorders
Alanine
Aminotransferas 2.5% 2.2% 2.2% 5.5%
e 23x ULN

Table 6: Common Non-Bleeding Adverse Events Associated with Vorapaxar[1]

Adverse Event

Anemia

Depression

Rashes, skin eruptions

Double vision
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Note: Detailed comparative incidence rates for non-bleeding adverse events for vorapaxar from
the TRACER and TRA 2°P-TIMI 50 trials are not readily available in a format comparable to the
atopaxar data.

Experimental Protocols
LANCELOT-ACS Trial (NCT00548587)

o Study Design: A multicenter, randomized, double-blind, placebo-controlled Phase Il trial.[4]

» Patient Population: 603 patients with non-ST-elevation acute coronary syndrome (NSTE-
ACS).[8]

e Inclusion Criteria: Patients aged 18-80 years hospitalized with NSTE-ACS, with symptom
onset within 72 hours.[4]

o Exclusion Criteria: High risk of bleeding, severe anemia, thrombocytopenia, history of
intracranial pathology, planned major surgery, and severe renal or hepatic impairment.[9]

o Treatment Arms: Patients were randomized 1:1:1:1 to receive:[4]

Placebo

o

[¢]

Atopaxar 400 mg loading dose, then 50 mg daily

[e]

Atopaxar 400 mg loading dose, then 100 mg daily

[e]

Atopaxar 400 mg loading dose, then 200 mg daily
e Duration: 12 weeks of treatment with a 4-week follow-up period.[9]

e Primary Endpoint: The primary safety endpoint was the incidence of CURE (Clopidogrel in
Unstable Angina to Prevent Recurrent Events) major or minor bleeding.[4]

LANCELOT-CAD Trial (NCT00312052)

o Study Design: A multicenter, randomized, double-blind, placebo-controlled Phase Il trial.[5]

o Patient Population: 720 patients with high-risk, stable coronary artery disease.[8]
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« Inclusion Criteria: Patients aged 45-80 years with a history of high-risk CAD.[3]
o Treatment Arms: Patients were randomized to receive:[5]

Placebo

[¢]

[¢]

Atopaxar 50 mg daily

[e]

Atopaxar 100 mg daily

o

Atopaxar 200 mg daily
o Duration: 24 weeks of treatment with a 4-week follow-up period.[5]

e Primary Endpoint: The key safety endpoints were bleeding events according to CURE and
TIMI (Thrombolysis in Myocardial Infarction) classifications.[5]

Visualizations
PAR-1 Signaling Pathway

Click to download full resolution via product page

Caption: Simplified PAR-1 signaling cascade leading to platelet activation and its inhibition by
Atopaxar.

LANCELOT-ACS Clinical Trial Workflow
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Caption: Workflow of the LANCELOT-ACS clinical trial from patient screening to endpoint
assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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hydrochloride-in-humans]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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